molecular formula C14H19ClO6 B12272743 3-Chloro-4,6-bis(ethoxymethoxy)-2-methylbenzoic acid

3-Chloro-4,6-bis(ethoxymethoxy)-2-methylbenzoic acid

Cat. No.: B12272743
M. Wt: 318.75 g/mol
InChI Key: XAQQHNMOXGLWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4,6-bis(ethoxymethoxy)-2-methylbenzoic acid is a chemical compound with the molecular formula C18H25ClO6 It is a derivative of benzoic acid, characterized by the presence of chlorine, ethoxymethoxy, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,6-bis(ethoxymethoxy)-2-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-methylbenzoic acid and ethoxymethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,6-bis(ethoxymethoxy)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.

Scientific Research Applications

3-Chloro-4,6-bis(ethoxymethoxy)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4,6-bis(ethoxymethoxy)-2-methylbenzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4,6-dimethoxysalicylic acid: A similar compound with methoxy groups instead of ethoxymethoxy groups.

    3-Chloro-2-methylbenzoic acid: A precursor in the synthesis of 3-Chloro-4,6-bis(ethoxymethoxy)-2-methylbenzoic acid.

Uniqueness

This compound is unique due to the presence of both chlorine and ethoxymethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C14H19ClO6

Molecular Weight

318.75 g/mol

IUPAC Name

3-chloro-4,6-bis(ethoxymethoxy)-2-methylbenzoic acid

InChI

InChI=1S/C14H19ClO6/c1-4-18-7-20-10-6-11(21-8-19-5-2)13(15)9(3)12(10)14(16)17/h6H,4-5,7-8H2,1-3H3,(H,16,17)

InChI Key

XAQQHNMOXGLWFD-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=CC(=C(C(=C1C(=O)O)C)Cl)OCOCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.